2,4-Diethyl 5-(3-methoxybenzamido)-3-methylthiophene-2,4-dicarboxylate
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Overview
Description
2,4-Diethyl 5-(3-methoxybenzamido)-3-methylthiophene-2,4-dicarboxylate is an organic compound belonging to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This specific compound is characterized by its complex structure, which includes diethyl and methyl groups, a methoxybenzamido group, and two carboxylate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Diethyl 5-(3-methoxybenzamido)-3-methylthiophene-2,4-dicarboxylate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiophene Core: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of a ketone, a cyanoacetate, and elemental sulfur.
Introduction of Substituents: The diethyl and methyl groups can be introduced via alkylation reactions using appropriate alkyl halides.
Amidation: The methoxybenzamido group is introduced through an amidation reaction, where 3-methoxybenzoic acid is converted to its acyl chloride, followed by reaction with an amine.
Esterification: The carboxylate groups are typically introduced through esterification reactions using alcohols in the presence of acid catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine or nitrating agents under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2,4-Diethyl 5-(3-methoxybenzamido)-3-methylthiophene-2,4-dicarboxylate is used as a building block for synthesizing more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological properties. Its structure suggests it could interact with various biological targets, making it a candidate for drug development, particularly in anti-inflammatory and anticancer research.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as organic semiconductors and conductive polymers, due to the electronic properties of the thiophene ring.
Mechanism of Action
The mechanism of action of 2,4-Diethyl 5-(3-methoxybenzamido)-3-methylthiophene-2,4-dicarboxylate depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The methoxybenzamido group could facilitate binding to protein targets, while the thiophene ring might influence the compound’s electronic properties, affecting its interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
2,5-Diethylthiophene: Lacks the methoxybenzamido and carboxylate groups, making it less versatile in chemical modifications.
3-Methylthiophene-2-carboxylate: Similar but lacks the diethyl and methoxybenzamido groups, affecting its reactivity and applications.
5-(3-Methoxybenzamido)thiophene-2-carboxylate:
Uniqueness
2,4-Diethyl 5-(3-methoxybenzamido)-3-methylthiophene-2,4-dicarboxylate stands out due to its unique combination of functional groups, which provide a balance of reactivity and stability. This makes it particularly useful in applications requiring specific electronic and steric properties.
Properties
Molecular Formula |
C19H21NO6S |
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Molecular Weight |
391.4 g/mol |
IUPAC Name |
diethyl 5-[(3-methoxybenzoyl)amino]-3-methylthiophene-2,4-dicarboxylate |
InChI |
InChI=1S/C19H21NO6S/c1-5-25-18(22)14-11(3)15(19(23)26-6-2)27-17(14)20-16(21)12-8-7-9-13(10-12)24-4/h7-10H,5-6H2,1-4H3,(H,20,21) |
InChI Key |
AERKQPJSAIQZLV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)C2=CC(=CC=C2)OC |
Origin of Product |
United States |
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